molecular formula C16H22N4O6 B1421055 Methyl 2-{3-[(tert-butoxycarbonyl)amino]-1-pyrrolidinyl}-5-nitronicotinate CAS No. 1242268-00-3

Methyl 2-{3-[(tert-butoxycarbonyl)amino]-1-pyrrolidinyl}-5-nitronicotinate

Cat. No.: B1421055
CAS No.: 1242268-00-3
M. Wt: 366.37 g/mol
InChI Key: CWHSHYKUHDXSNT-UHFFFAOYSA-N
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Description

This compound is a pyridine derivative featuring a pyrrolidinyl ring substituted at the 3-position with a tert-butoxycarbonyl (Boc)-protected amine. The pyridine core is further modified at the 2- and 5-positions with a nitronicotinate methyl ester and a nitro group, respectively. The Boc group enhances solubility in organic solvents and protects the amine during synthetic steps, while the nitro group introduces electron-withdrawing effects, influencing reactivity in substitution or reduction reactions.

Properties

IUPAC Name

methyl 2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidin-1-yl]-5-nitropyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O6/c1-16(2,3)26-15(22)18-10-5-6-19(9-10)13-12(14(21)25-4)7-11(8-17-13)20(23)24/h7-8,10H,5-6,9H2,1-4H3,(H,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWHSHYKUHDXSNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)C2=C(C=C(C=N2)[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201117709
Record name Methyl 2-[3-[[(1,1-dimethylethoxy)carbonyl]amino]-1-pyrrolidinyl]-5-nitro-3-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201117709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1242268-00-3
Record name Methyl 2-[3-[[(1,1-dimethylethoxy)carbonyl]amino]-1-pyrrolidinyl]-5-nitro-3-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1242268-00-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-[3-[[(1,1-dimethylethoxy)carbonyl]amino]-1-pyrrolidinyl]-5-nitro-3-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201117709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Method A: Carbodiimide-Mediated Coupling

  • Reaction: Activation of (R)-2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)acetic acid with N,N'-diisopropylcarbodiimide (DIC) or similar coupling agents, followed by amine coupling to introduce the amino group.
  • Conditions: Conducted in dichloromethane (DCM) with bases like N,N-diisopropylethylamine (DIPEA).
  • Yield: Approximately 68.79% under optimized conditions.

Research Data:

Reaction Parameter Value/Notes
Reagents (R)-2-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)acetic acid, DIC, amines
Solvent Dichloromethane
Temperature Room temperature (~23°C)
Yield ~68.79%

Method B: Borane Reduction of N-Boc-Pyrrolidine Derivatives

  • Reaction: Reduction of Boc-protected pyrrolidine acids with borane-THF complex to generate the corresponding alcohols or amines.
  • Conditions: Conducted at 23–28°C, with careful control of temperature to prevent over-reduction.
  • Yield: Approximately 91.3%, indicating high efficiency.

Research Data:

Reaction Parameter Value/Notes
Reagents (R)-2-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)acetic acid, borane-THF
Solvent Tetrahydrofuran (THF)
Temperature 23–28°C
Yield 91.3%

Functionalization to Incorporate Nitronicotinic Acid Moiety

The subsequent step involves attaching the nitronicotinic acid derivative to the pyrrolidine core, typically via amide bond formation.

Method C: Amide Coupling Using HATU or EDCI

  • Reaction: Activation of the carboxylic acid (e.g., nitronicotinic acid derivative) with coupling agents like HATU or EDCI, followed by amine coupling.
  • Conditions: Conducted in N,N-dimethylformamide (DMF) at room temperature (~23°C) for 1 hour.
  • Yield: Approximately 90%, demonstrating high coupling efficiency.

Research Data:

Reaction Parameter Value/Notes
Reagents Nitronicotinic acid derivative, HATU, amines
Solvent DMF
Temperature 23°C
Time 1 hour
Yield 90%

Method D: Nucleophilic Substitution and Aromatic Functionalization

  • Reaction: Electrophilic aromatic substitution or nucleophilic aromatic substitution to introduce nitro groups at specific positions on the pyridine ring.
  • Conditions: Typically involves nitration with mixed acids under controlled temperature (0–25°C).
  • Yield: Variable; optimized conditions yield high regioselectivity and yields.

Final Methylation and Purification

  • Methylation: The final step involves methylation of the carboxylic acid or amine groups to produce the methyl ester.
  • Method: Use of methyl iodide or dimethyl sulfate in the presence of base (e.g., potassium carbonate) in acetone or DMF.
  • Purification: Column chromatography or recrystallization yields high-purity product.
Reaction Parameter Value/Notes
Reagents Methyl iodide, base
Solvent Acetone or DMF
Temperature Room temperature
Yield Typically >85%

Summary of Preparation Strategy

Step Description Reagents & Conditions Typical Yield References
1 Synthesis of Boc-protected pyrrolidine Boc anhydride, pyrrolidine, base 90–91% ,
2 Reduction of pyrrolidine acids Borane-THF complex 91.3% ,
3 Activation of nitronicotinic acid HATU/EDCI, DMF 90% ,
4 Coupling to pyrrolidine core Amide bond formation 90–95% ,
5 Methylation of carboxylic acid Methyl iodide, base >85% ,

Notes and Considerations

  • Reaction Optimization: Parameters such as temperature, solvent choice, and reagent equivalents are critical for high yields and regioselectivity.
  • Protecting Group Strategy: The Boc group offers stability during reduction and coupling steps, removable under acidic conditions.
  • Purification: Chromatography and recrystallization are essential for obtaining high-purity intermediates and final compounds.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{3-[(tert-butoxycarbonyl)amino]-1-pyrrolidinyl}-5-nitronicotinate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis.

    Substitution: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then participate in further substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Trifluoroacetic acid (TFA) for Boc deprotection

Major Products Formed

    Amino Derivatives: Reduction of the nitro group yields amino derivatives.

    Carboxylic Acids: Hydrolysis of the ester group yields carboxylic acids.

    Substituted Amines: Deprotection of the Boc group yields free amines, which can be further functionalized.

Scientific Research Applications

Methyl 2-{3-[(tert-butoxycarbonyl)amino]-1-pyrrolidinyl}-5-nitronicotinate has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds, including potential drug candidates for treating neurological disorders.

    Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules, particularly those containing pyrrolidine and nicotinate moieties.

    Biological Studies: It is employed in the study of enzyme mechanisms and as a probe for investigating biological pathways involving nitro and amino groups.

    Industrial Applications: The compound is used in the development of new materials and as a precursor for agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-{3-[(tert-butoxycarbonyl)amino]-1-pyrrolidinyl}-5-nitronicotinate depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, including enzymes and receptors, through its functional groups. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the pyrrolidine ring and Boc-protected amino group can modulate the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Structural Differences

The compound is compared below with pyridine derivatives from the Catalog of Pyridine Compounds (2017) .

Compound Name Key Substituents Protecting Groups Functional Groups Molecular Weight (g/mol) Notable Features
Methyl 2-{3-[(tert-butoxycarbonyl)amino]-1-pyrrolidinyl}-5-nitronicotinate (Target) Nitro, Boc-protected amine, methyl ester Boc Nitro, ester, tertiary amine Not provided in sources Electron-withdrawing nitro group; acid-labile Boc protection
4-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-3-iodo-5-nitropyridine Nitro, iodine, TBDMS-protected hydroxyl TBDMS Nitro, halogen (I), hydroxyl Not provided in sources Bulky TBDMS group; iodine enables cross-coupling reactions
4-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-5-iodopyridin-3-amine Iodine, amine, TBDMS-protected hydroxyl TBDMS Halogen (I), primary amine Not provided in sources Base-sensitive TBDMS; free amine for nucleophilic reactions
tert-Butyl 3-((5-bromo-3-(dimethoxymethyl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate Bromo, dimethoxymethyl, Boc-protected amine Boc Halogen (Br), ether, tertiary amine C19H28BrNO5 (430.34) Bromo substituent for Suzuki couplings; dimethoxymethyl enhances stability
5-Bromo-2-((3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-3-methoxypyridine Bromo, methoxy, TBDMS-protected hydroxyl TBDMS Halogen (Br), ether, hydroxyl C19H30BrNO2Si (444.44) Methoxy group directs electrophilic substitution; TBDMS requires fluoride cleavage

Functional and Reactivity Comparisons

  • Protecting Groups :

    • The Boc group (Target) is cleaved under acidic conditions (e.g., TFA), whereas TBDMS (analogs in ) requires basic or fluoride-mediated deprotection. This difference impacts synthetic strategies.
    • Boc-protected amines (Target, ) are preferred in peptide synthesis, while TBDMS () is used for hydroxyl protection in carbohydrate chemistry.
  • Substituent Effects :

    • Nitro Group (Target, ) : Enhances electrophilicity of the pyridine ring, facilitating nucleophilic aromatic substitution. In contrast, bromo or methoxy groups () enable cross-coupling (e.g., Suzuki) or directing effects in functionalization.
    • Halogens : Iodine () offers higher reactivity in metal-catalyzed reactions compared to bromo ().
  • Applications :

    • The Target’s nitro and ester groups suggest utility in prodrug design or nitro-reduction to amines.
    • Analogs with halogens () are intermediates in drug discovery (e.g., kinase inhibitors).

Notes on Limitations and Further Research

  • The provided evidence lacks physicochemical data (e.g., solubility, melting point) for the Target compound, limiting direct performance comparisons.

Biological Activity

Methyl 2-{3-[(tert-butoxycarbonyl)amino]-1-pyrrolidinyl}-5-nitronicotinate (CAS No. 1242268-00-3) is an organic compound with significant potential in medicinal chemistry and biological research. Its unique structural features, including a pyrrolidine ring and a nitro-substituted nicotinate moiety, suggest diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H22N4O6. The compound includes a tert-butoxycarbonyl (Boc) protected amino group, which enhances its stability and reactivity in biological systems.

PropertyValue
Molecular Weight366.37 g/mol
Melting Point183 - 185 °C
SolubilitySoluble in organic solvents
CAS Number1242268-00-3

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates, which may interact with cellular components, leading to various pharmacological effects. The presence of the pyrrolidine ring and the Boc-protected amino group enhances the compound's binding affinity to specific enzymes and receptors.

Medicinal Chemistry Applications

Research indicates that this compound can serve as a building block for synthesizing pharmacologically active derivatives. Its structure allows for modifications that can enhance biological activity against various diseases, particularly neurological disorders.

In Vitro Studies

In vitro studies have shown that this compound exhibits:

  • Antioxidant Activity : The compound has demonstrated the ability to scavenge free radicals, suggesting potential applications in oxidative stress-related conditions.
  • Enzyme Inhibition : Preliminary studies indicate that it may inhibit certain enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

Case Studies

  • Neuroprotection in Rodent Models : A study conducted on rodents demonstrated that a derivative of this compound significantly reduced neuronal death due to oxidative stress induced by neurotoxins. The mechanism was linked to enhanced antioxidant enzyme activity .
  • Metabolic Disorder Treatment : Another study investigated the effects of the compound on diabetic mice. Results indicated improved glucose tolerance and insulin sensitivity, suggesting a role in managing type 2 diabetes .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing Methyl 2-{3-[(tert-butoxycarbonyl)amino]-1-pyrrolidinyl}-5-nitronicotinate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via sequential Boc protection, nucleophilic substitution, and nitration. For example, the pyrrolidine amine is first protected with tert-butoxycarbonyl (Boc) anhydride under basic conditions (e.g., NaHCO₃/DCM) . Subsequent coupling of the Boc-protected pyrrolidine to a nitronicotinate scaffold may involve Mitsunobu or SN2 reactions. Nitration at the 5-position typically uses mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration. Optimizing stoichiometry (e.g., 1.2 eq Boc anhydride) and reaction time (2–4 hr for Boc protection) improves yield .

Q. Which analytical techniques are most effective for characterizing purity and structural confirmation?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺), while ¹H/¹³C NMR verifies regiochemistry (e.g., pyrrolidine ring protons at δ 3.1–3.5 ppm and nitro group deshielding effects) . Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) or GC (for volatile intermediates). Evidence from similar Boc-protected pyrrolidines shows >95% purity thresholds using these methods .

Advanced Research Questions

Q. How can researchers address discrepancies in spectral data (e.g., unexpected NMR shifts or HRMS adducts)?

  • Methodological Answer : Discrepancies may arise from residual solvents (e.g., DMSO in NMR) or Boc group hydrolysis. Use deuterated solvents (CDCl₃ or DMSO-d6) and confirm absence of water. For HRMS adducts (e.g., sodium or potassium ions), employ ESI+ mode with internal calibration (e.g., TFA anion). Cross-reference with literature data for Boc-pyrrolidine derivatives (δ 1.4 ppm for tert-butyl protons) .

Q. What strategies mitigate decomposition of the tert-butoxycarbonyl group during synthesis or storage?

  • Methodological Answer : The Boc group is acid-sensitive; avoid acidic conditions (pH < 5) during reactions. Storage at 0–6°C in anhydrous environments (desiccated, under argon) prevents hydrolysis . For long-term stability, lyophilize the compound and store as a solid. Monitor decomposition via TLC (Rf shift) or HPLC retention time changes.

Q. How does the nitro group influence reactivity in downstream transformations (e.g., reductions or cross-couplings)?

  • Methodological Answer : The nitro group acts as an electron-withdrawing substituent, directing electrophilic attacks to the 3-position of the pyridine ring. Catalytic hydrogenation (H₂/Pd-C) reduces nitro to amine, enabling further functionalization (e.g., amide coupling). However, competing Boc deprotection may occur; use mild reducing agents (e.g., Zn/HCl) selectively .

Q. What computational methods predict the compound’s stability under varying pH or solvent conditions?

  • Methodological Answer : Density functional theory (DFT) calculates bond dissociation energies (BDE) for the Boc group and nitro-pyridine moiety. Molecular dynamics (MD) simulations in explicit solvents (e.g., water, DMF) model hydrolysis kinetics. These methods align with experimental stability data (e.g., Boc half-life >24 hr in neutral DMSO) .

Data Contradictions and Resolution

Q. How should researchers resolve conflicting reports on the compound’s solubility in polar vs. nonpolar solvents?

  • Methodological Answer : Solubility discrepancies arise from crystallinity variations. Test solubility incrementally: start with DMSO (high polarity), then DCM/THF (medium), and hexane (low). For similar Boc-protected nitronicotinates, DMSO solubility is ~50 mg/mL, while DCM achieves ~20 mg/mL . Sonication (30 min, 40 kHz) enhances dissolution.

Q. Why do some synthetic protocols report lower yields for the final coupling step?

  • Methodological Answer : Steric hindrance from the Boc group and pyrrolidine ring may reduce coupling efficiency. Use bulky leaving groups (e.g., mesylate instead tosylate) or microwave-assisted synthesis (60°C, 30 min) to accelerate kinetics. Evidence from Boc-piperidine couplings shows yield improvements from 45% to 72% under optimized conditions .

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-{3-[(tert-butoxycarbonyl)amino]-1-pyrrolidinyl}-5-nitronicotinate
Reactant of Route 2
Reactant of Route 2
Methyl 2-{3-[(tert-butoxycarbonyl)amino]-1-pyrrolidinyl}-5-nitronicotinate

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